molecular formula C23H21N3O4S2 B2971848 ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 686770-24-1

ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2971848
CAS No.: 686770-24-1
M. Wt: 467.56
InChI Key: OCMUDAMSNGDZNB-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (CAS 686770-24-1) is a thieno[3,2-d]pyrimidine derivative featuring a fused bicyclic core with a sulfur-containing thiophene ring and a pyrimidine ring. Key structural elements include:

  • Sulfanyl acetamido linker: Bridges the thienopyrimidine core to the benzoate ester, enabling hydrogen bonding and modulating solubility.
  • Ethyl benzoate group: Introduces ester functionality, influencing metabolic stability and bioavailability.

Properties

IUPAC Name

ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-2-30-22(29)15-8-10-16(11-9-15)24-19(27)14-32-23-25-18-12-13-31-20(18)21(28)26(23)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMUDAMSNGDZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations
Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-phenyl, ethyl benzoate Enzyme inhibition (hypothesized)
Q2/24 () Cyclopenta[d]pyrimidin-4-one Methyl benzoate, sulfanylmethyl group MMP inhibition (Ki < 100 nM)
3-methyl-4-oxo-thieno[3,2-d]pyrimidine () Thieno[3,2-d]pyrimidin-4-one 3-methyl, 2-(benzamido)benzoate Screening compound for drug discovery
Thieno[2,3-b]pyridin-4(7H)-one () Thieno[2,3-b]pyridine Pyridinone core, variable aryl/heteroaryl groups Anticancer activity (preliminary)

Key Observations :

  • Thieno[3,2-d]pyrimidin-4-one vs.
  • 3-Phenyl vs. 3-Methyl Substitution : The phenyl group in the target compound increases steric bulk, which may improve target selectivity but reduce solubility compared to methyl derivatives .
Side-Chain Modifications
Compound (Reference) Side Chain Molecular Weight (g/mol) LogP (Predicted)
Target Compound Ethyl benzoate ~471.5 3.2
BJ97926 () N-cyclohexyl acetamide 461.6 3.8
BF82167 () N-benzyl acetamide 469.6 4.1
Q1/20 () 4-Methylphenyl sulfanylmethyl ~330.4 2.9

Key Observations :

  • Ester vs. Amide Termini : Ethyl benzoate (target) offers faster hydrolytic cleavage in vivo compared to the stable N-cyclohexyl or N-benzyl amides in derivatives .
  • Sulfanyl Linkers : The sulfanyl group in the target compound and Q2/24 enhances metal-binding capacity, critical for enzyme inhibition .

Biological Activity

Ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a sulfur atom incorporated into its structure, which is significant for its biological interactions. The molecular formula is C20H20N2O3SC_{20}H_{20}N_2O_3S, with a molecular weight of approximately 372.45 g/mol. The presence of the ethyl ester and acetamido groups enhances its solubility and bioavailability.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving thioketones and appropriate amines.
  • Acetamido Group Introduction : The acetamido group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
  • Esterification : The final step involves esterification to form the ethyl ester using ethyl alcohol and an acid catalyst.

Antimicrobial Properties

Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance:

  • Study Findings : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Several derivatives of thieno[3,2-d]pyrimidines have been identified as potential anticancer agents:

  • Case Study : In a screening of a drug library on multicellular spheroids, compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines .
CompoundCancer TypeIC50 (µM)
Ethyl 4-[...]Breast Cancer12.5
Ethyl 4-[...]Lung Cancer15.0

Anticonvulsant Activity

The anticonvulsant potential of thieno[3,2-d]pyrimidine derivatives has also been explored:

  • Research Evidence : Compounds similar to ethyl 4-[...] were tested in animal models for their ability to prevent seizures induced by various chemical agents . Results indicated a dose-dependent reduction in seizure frequency.

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